An In-depth Technical Guide to Potassium Dimethyldithiocarbamate: Chemical Properties and Molecular Structure
An In-depth Technical Guide to Potassium Dimethyldithiocarbamate: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium N,N-dimethyldithiocarbamate is a versatile organosulfur compound with significant applications in agriculture, the rubber industry, and as a chelating agent. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and detailed experimental protocols for its synthesis and characterization. All quantitative data has been compiled into structured tables for ease of reference and comparison.
Chemical Identity and Physical Properties
Potassium dimethyldithiocarbamate is most commonly known by its IUPAC name, potassium N,N-dimethylcarbamodithioate.[1] It is also referred to by various synonyms, including Busan 85, and has the CAS Registry Number 128-03-0.[2][3] The compound's molecular formula is C₃H₆KNS₂, and it has a molecular weight of approximately 159.32 g/mol .[1]
The physical properties of potassium dimethyldithiocarbamate are summarized in the table below. It is typically encountered as a white to light yellow crystalline solid or a clear, colorless to light amber or green aqueous solution.[2][4] It is soluble in water and slightly soluble in methanol.[4]
| Property | Value | Source(s) |
| IUPAC Name | potassium;N,N-dimethylcarbamodithioate | [1] |
| Synonyms | Potassium N,N-dimethyldithiocarbamate, Busan 85 | [2] |
| CAS Number | 128-03-0 | [2][3] |
| Molecular Formula | C₃H₆KNS₂ | [1] |
| Molecular Weight | 159.32 g/mol | [1] |
| Appearance | White to light yellow crystalline solid; Clear colorless to amber/green liquid (aqueous solution) | [2][4] |
| Melting Point | <0 °C (for aqueous solution) | [4] |
| Boiling Point | 100 °C (for aqueous solution) | [4] |
| Density | 1.23-1.51 g/cm³ at 20 °C | [4] |
| Solubility | Soluble in water, slightly soluble in methanol | [4] |
Molecular Structure
While a definitive single-crystal X-ray diffraction study for potassium dimethyldithiocarbamate providing precise experimental bond lengths and angles was not identified in the public domain, the fundamental structure of the dimethyldithiocarbamate anion is well-understood. It features a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two methyl groups. The negative charge is delocalized across the S-C-S moiety.
The following diagram, generated using the DOT language, illustrates the molecular structure of potassium dimethyldithiocarbamate.
Chemical Properties and Reactivity
Potassium dimethyldithiocarbamate is a stable compound under normal conditions.[4] However, it is incompatible with strong acids and strong oxidizing agents.[4] Acidification of its aqueous solution accelerates its decomposition, leading to the generation of toxic hydrogen sulfide and dimethylamine.[5] It can also generate flammable gases when it comes in contact with aldehydes, nitrides, and hydrides.[5]
Experimental Protocols
Synthesis of Potassium Dimethyldithiocarbamate
The synthesis of potassium dimethyldithiocarbamate is typically achieved through the reaction of dimethylamine with carbon disulfide in the presence of potassium hydroxide.[6][7] A detailed experimental protocol based on a patented method is provided below.[6]
Materials:
-
Dimethylamine solution (50% in water)
-
Carbon disulfide
-
Potassium hydroxide solution (40% in water)
-
Softened water
-
Reaction kettle with a cooling jacket and inner cooling coil
-
Stirrer
-
Filter
-
Product storage tank
Procedure:
-
Meter the reactants according to the following mass proportions: carbon disulfide (1 part), 40% potassium hydroxide solution (1.88-1.92 parts), 50% dimethylamine solution (1.20-1.22 parts), and softened water (0.11-0.13 parts).[6]
-
Add the 50% dimethylamine solution to the reaction kettle.
-
Start the stirrer and introduce a cooling medium into the reaction kettle's jacket and inner cooling coil.
-
Once the temperature inside the kettle reaches 5-20 °C, add the carbon disulfide and the 40% potassium hydroxide solution.[6]
-
Add the softened water to the reaction mixture.
-
Allow the reaction to proceed for 100-150 minutes, maintaining the temperature between 15-35 °C.[6] The reaction is as follows: (CH₃)₂NH + CS₂ + KOH → (CH₃)₂NCS₂K + H₂O[6]
-
After the reaction is complete, slowly open the discharge valve of the reaction kettle and press the material through a filter into the end product storage tank.[6]
The following diagram outlines the synthesis workflow.
Characterization by Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of potassium dimethyldithiocarbamate.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
KBr pellet press
Procedure:
-
Dry a small amount of the synthesized potassium dimethyldithiocarbamate solid.
-
Grind 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
Expected Spectral Features: The IR spectrum of dithiocarbamates exhibits characteristic absorption bands. The key vibrations to identify are the C-N stretching ("thioureide" band) and the C-S stretching frequencies.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-N Stretch (Thioureide) | ~1500 |
| C-S Stretch | ~980 |
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and environment of the protons and carbons in the dimethyldithiocarbamate structure.
Instrumentation:
-
NMR Spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure for ¹H NMR:
-
Dissolve a small amount of the potassium dimethyldithiocarbamate sample in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Procedure for ¹³C NMR:
-
Prepare a more concentrated solution of the sample in the chosen deuterated solvent.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
Expected Spectral Features:
| Nucleus | Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -N(CH₃)₂ | ~3.4 | Singlet |
| ¹³C | -N(CH₃)₂ | ~40 | - |
| ¹³C | -S-C(=S)- | ~205 | - |
The following diagram illustrates the logical relationship for the characterization process.
References
- 1. Potassium dimethyldithiocarbamate [sitem.herts.ac.uk]
- 2. CAS 128-03-0: Potassium dimethyldithiocarbamate [cymitquimica.com]
- 3. Potassium Dimethyldithiocarbamate - OEHHA [oehha.ca.gov]
- 4. Potassium dimethyldithiocarbamate | 128-03-0 [chemicalbook.com]
- 5. POTASSIUM DIMETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CN103191689A - Production device of potassium dimethyldithiocarbamate and preparation method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. eng.uc.edu [eng.uc.edu]
